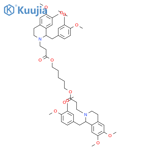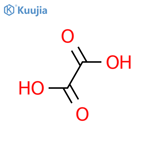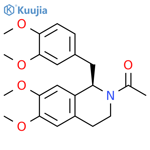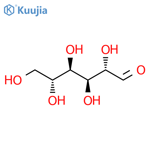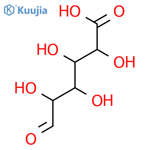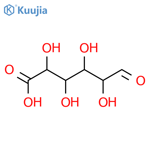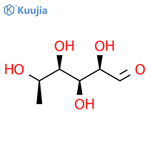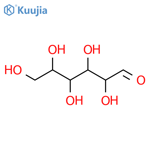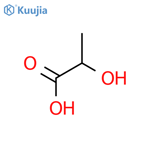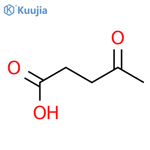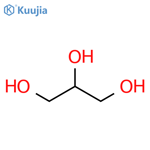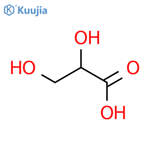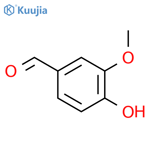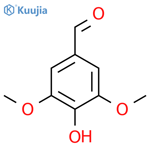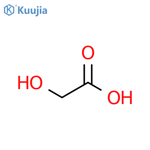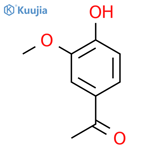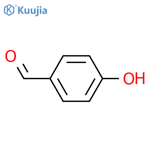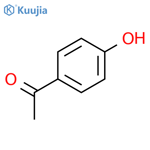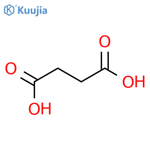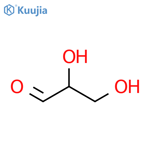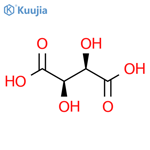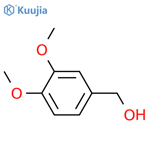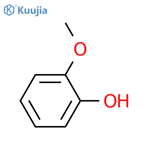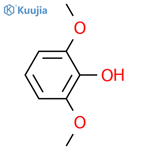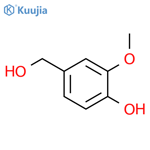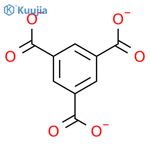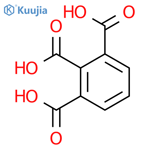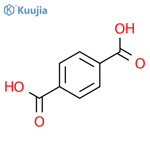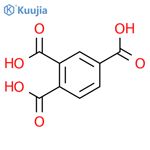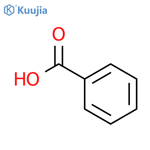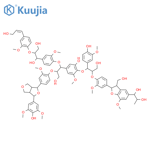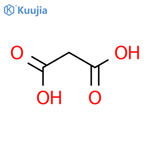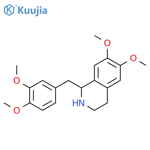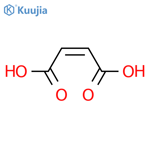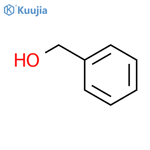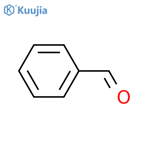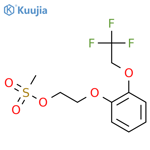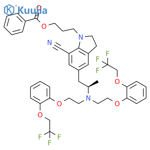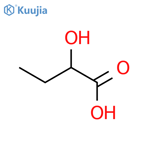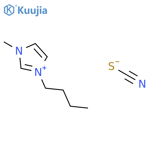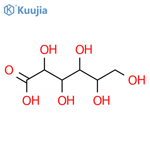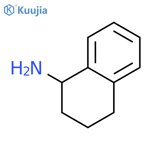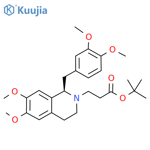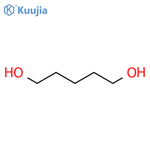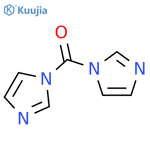- Biodegradable neuromuscular blocking agents. Part 6. Stereochemical studies on atracurium and related polyalkylene di-esters, European Journal of Medicinal Chemistry, 1984, 19(5), 441-50
Cas no 144-62-7 (Oxalic acid)
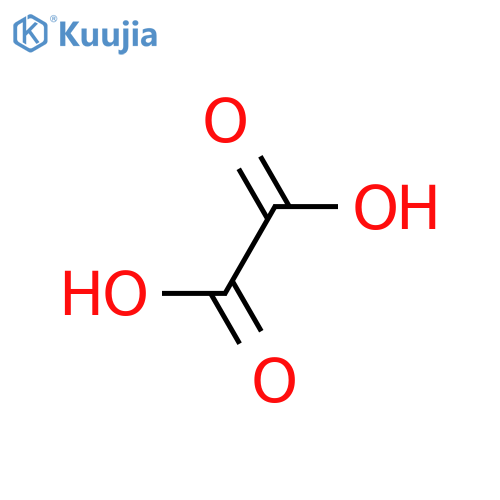
Oxalic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Oxalic acid
- OXALIC ACID REAGENT
- OXALIC ACID STANDARD
- OXALATE ION CHROMATOGRAPHY STANDARD
- PH STANDARD SOLUTION OXALATE BUFFER
- BETZ 0295
- ETHANEDIOIC ACID
- OXALIC ACID(P)
- Oxalicacid,0.1Nstandardsolution2.5LT
- Aktisal
- Aquisal
- DeerClean
- HOOCCOOH
- Oxaalzuur
- oxalic
- Oxalic acid, 0.1 N standard solution
- Oxalic acid Ethanedioic acid acide oxalique
- Oxalic acid anhydrous
- Ethanedionic acid
- Kleesαure
- Oxalsαure
- NSC 62774
- Oxiric acid
- Oxalsaeure
- Kyselina stavelova
- Acide oxalique
- Acido ossalico
- Acidum oxalicum
- Caswell No. 625
- Oxaalzuur [Dutch]
- Oxalsaeure [German]
- Acide oxalique [French]
- Acido ossalico [Italian]
- Kyselina stavelova [Czech]
- EPA Pesticide Chemical Code 009601
- Ethane-1,2-dioic acid
- C2H2O4
- Oxalate
- Ethandisaeure
- ox
- ethanedioic acid, ion(2-)
- H2ox
- OXALATE ION
- Oxalic acid standard titration solution
- Oxalic acid;Ethanedioic acid
-
- MDL: MFCD00002573
- Inchi: 1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)
- InChI-Schlüssel: MUBZPKHOEPUJKR-UHFFFAOYSA-N
- Lächelt: O([H])C(C(=O)O[H])=O
- BRN: 0385686
Berechnete Eigenschaften
- Genaue Masse: 89.99530
- Monoisotopenmasse: 89.995
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 6
- Anzahl drehbarer Bindungen: 1
- Komplexität: 71.5
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Functional 3D Acceptor Count: 4
- Funktionelle 3D Anionenzahl: 2
- isomere RMSD: 0.4
- CID Konformationsisomerenzahl: 1
- Oberflächenladung: 0
- Anzahl drehbarer Bindungen: 1
- XLogP3: -0.3
- Tautomerzahl: nichts
- Topologische Polaroberfläche: 74.6
- Molekulargewicht: 90.03
Experimentelle Eigenschaften
- Farbe/Form: Farbloser transparenter Kristall
- Dichte: 1.9
- Schmelzpunkt: 189.5 °C (dec.) (lit.)
- Siedepunkt: 365.1°C (estimate)
- Flammpunkt: 101-157°C
- Brechungsindex: 1.4261 (estimate)
- PH: 1 (100g/l, H2O, 20℃)
- Löslichkeit: water: soluble108g/L at 25°C
- Wasserteilungskoeffizient: 90 g/L (20 ºC)
- Stabilität/Haltbarkeit: Stable, but moisture sensitive. Incompatible with metals.
- PSA: 74.60000
- LogP: -0.84440
- Geruch: Odorless.
- Merck: 14,6911
- Farbe/Form: 0.1 M (COOH)2 (0.2N)
- Löslichkeit: Löslich im Ethanol, löslich im Wasser, leicht löslich im Äther, unlöslich im Benzol und Chloroform
- Dampfdruck: <0.01 mmHg ( 20 °C)
- Sensibilität: Feuchtigkeitsempfindlich
- pka: 1.23(at 25℃)
- Sublimationspunkt: 101-157 ºC
Oxalic acid Sicherheitsinformationen
-
Symbol:

- Signalwort:Warning
- Gefahrenhinweis: H302,H312
- Warnhinweis: P280
- Transportnummer gefährlicher Stoffe:UN 3261 8/PG 3
- WGK Deutschland:1
- Code der Gefahrenkategorie: 21/22-41
- Sicherheitshinweise: S24/25-S23-S36/37/39-S27-S26
- RTECS:RO2450000
-
Identifizierung gefährlicher Stoffe:

- Risikophrasen:R21/22
- Verpackungsgruppe:III
- Gefahrenklasse:8
- Lagerzustand:Store below +30°C.
- Gefährdungsgrad:8
- TSCA:Yes
- PackingGroup:III
Oxalic acid Zolldaten
- HS-CODE:29171110
- Zolldaten:
China Zollkodex:
2917111000
Oxalic acid Preismehr >>
| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | A6542712-1L |
Oxalic acid Standard , AnalyticalVolumetricSolution |
144-62-7 | 0.05M | 1l |
RMB 199.20 | 2025-02-21 | |
| Cooke Chemical | A7478812-1G |
(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid |
144-62-7 | 97% | 1g |
RMB 10336.00 | 2025-02-21 | |
| Cooke Chemical | A6525012-25G |
Oxalic acid , Waterless grade |
144-62-7 | 99.0% | 25g |
RMB 31.20 | 2025-02-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R049882-1L |
Oxalic acid |
144-62-7 | 0.01000 mol/L (0.02N) | 1l |
¥240 | 2024-05-25 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | AC17231000-1L |
Oxalic acid |
144-62-7 | solution 0,05 mol/l (0,1 N) | 1l |
¥- | 2023-01-16 | |
| Oakwood | 099499-100g |
Oxalic acid |
144-62-7 | 98% | 100g |
$20.00 | 2024-07-19 | |
| Oakwood | 099499-2.5Kg |
Oxalic acid |
144-62-7 | 98% | 2.5kg |
$151.00 | 2023-09-17 | |
| Oakwood | 099499-1Kg |
Oxalic acid |
144-62-7 | 98% | 1kg |
$77.00 | 2023-09-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O16290-500g |
Oxalic Acid |
144-62-7 | 500g |
¥86.0 | 2021-09-08 | ||
| Enamine | EN300-16428-0.1g |
oxalic acid |
144-62-7 | 93% | 0.1g |
$19.0 | 2023-07-07 |
Oxalic acid Herstellungsverfahren
Synthetic Routes 1
Synthetic Routes 2
1.2 Reagents: Ammonium hydroxide Solvents: Water ; rt
1.3 Solvents: Dichloromethane ; rt
1.4 Solvents: Isopropanol ; rt
1.5 Reagents: N-Acetyl-D-leucine ; rt → reflux; 30 min, reflux; reflux → rt; overnight, rt
1.6 Solvents: Water ; rt
1.7 Reagents: Ammonium hydroxide Solvents: Water ; rt
1.8 Solvents: Dichloromethane ; rt
1.9 Solvents: Acetic acid ; rt → 75 °C; 5 - 6 h, 70 - 75 °C
1.10 Solvents: Toluene ; 70 - 75 °C
1.11 30 min, 70 - 75 °C; 70 °C → rt
1.12 Solvents: Acetone ; rt → 2 °C
1.13 Solvents: Acetone ; overnight, 2 - 8 °C
- Novel process for the preparation of cisatracurium besylate, World Intellectual Property Organization, , ,
Synthetic Routes 3
1.2R:HCl, S:H2O, 6 h, acidify
- One-Step Electrocatalytic Approach Applied to the Synthesis of β-Propiolactones from CO2 and Dienes, Journal of Organic Chemistry, 2023, 88(15), 10403-10411
Synthetic Routes 4
- Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 Catalyst, Catalysts, 2023, 13(2), 349
Synthetic Routes 5
2.1R:NaOH, R:O2, S:H2O, 110°C, 3 bar, pH 14
- Investigating Catalytic Properties Which Influence Dehydration and Oxidative Dehydrogenation in Aerobic Glycerol Oxidation over Pt/TiO2, Journal of Physical Chemistry C, 2022, 126(37), 15651-15661
Synthetic Routes 6
- Relay photo/thermal catalysis enables efficient cascade upgrading of sugars to lactic acid: Mechanism study and life cycle assessment, Chemical Engineering Journal (Amsterdam, 2023, 452(Part_4), 139687
Synthetic Routes 7
Synthetic Routes 8
- Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure Cellulose, ACS Catalysis, 2023, 13(12), 7929-7941
Synthetic Routes 9
Synthetic Routes 10
Synthetic Routes 11
- Airborne Preparation of Small Gold Nanoparticles Dispersed on Mesoporous Silica for the Catalytic Oxidation of Glycerol to Dihydroxyacetone, ACS Applied Nano Materials, 2022, 5(12), 18977-18985
Synthetic Routes 12
- The support influence of Au-based catalysts in glycerin selective oxidation to glyceric acid, Journal of Chemical Technology and Biotechnology, 2023, 98(1), 179-187
Synthetic Routes 13
- A combined experimental and theoretical study on vanadium-catalytic oxidation of lignin to produce carboxylic acids, Fuel Processing Technology, 2022, 238, 107493
Synthetic Routes 14
2.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
3.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
- Catalytic oxidation of native lignin to phenolic monomers: Insight into aldehydes formation and stabilization, Catalysis Communications, 2022, 172, 106532
Synthetic Routes 15
1.2 Solvents: Acetic acid ; 4 h, 70 °C
1.3 Solvents: Acetone
- Process for preparation of atracurium besylate with improved isomeric ratio, IP.com Journal, 2009, ,
Synthetic Routes 16
1.2 Solvents: Toluene ; 48 h, 80 °C
1.3 Solvents: Ethanol
- Method for purifying Cisatracurium besylate, China, , ,
Synthetic Routes 17
Synthetic Routes 18
- Orange Peel Biomass-derived Carbon Supported Cu Electrocatalysts Active in the CO2-Reduction to Formic Acid, ChemPhysChem, 2023, 24(7), e202200589
Synthetic Routes 19
- CrOx decoration on Fe/TiO2 with tunable and stable oxygen vacancies for selective oxidation of glycerol to lactic acid, New Journal of Chemistry, 2022, 46(39), 18744-18750
Synthetic Routes 20
Synthetic Routes 21
1.2 Solvents: Isopropanol
Synthetic Routes 22
- Novel process for the preparation of cisatracurium besylate, India, , ,
Synthetic Routes 23
- Preparation of an antracurium stereoisomer, World Intellectual Property Organization, , ,
Synthetic Routes 24
- CsPbBr3/platinum and CsPbBr3/graphite hybrid photoelectrodes for carbon dioxide conversion to oxalic acid, Solar Energy, 2023, 254, 213-222
Synthetic Routes 25
Synthetic Routes 26
Synthetic Routes 27
- Intermetallic PdZn nanoparticles loaded on deficient TiO2 nanosheets as a support: a bifunctional electrocatalyst for oxygen reduction in PEMFCs and the glycerol oxidation reactions, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(26), 13987-13997
Synthetic Routes 28
- Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds, ChemRxiv, 2023, From ChemRxiv, 1-14
Synthetic Routes 29
Synthetic Routes 30
Synthetic Routes 31
Synthetic Routes 32
Synthetic Routes 33
- Phase Engineering of Metastable Transition Metal Dichalcogenides via Ionic Liquid Assisted Synthesis, ACS Nano, 2022, 16(9), 15215-15225
Synthetic Routes 34
Synthetic Routes 35
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, < 20 °C
1.3 Solvents: Isopropanol ; rt; rt → 50 °C; 2 h, 50 °C
- A new synthetic process of bicyclic pyrrolidine intermediate in telaprevir, Zhongguo Yaoke Daxue Xuebao, 2014, 45(5), 529-534
Synthetic Routes 36
1.2 Reagents: 4-(Dimethylamino)pyridine , Di-tert-butyl dicarbonate Solvents: tert-Butanol , tert-Butyl methyl ether ; 1 h, 22 - 27 °C; 5 h, 22 - 27 °C
1.3 Reagents: Methanesulfonic acid ; 1 h, 22 - 27 °C; 11 h, 22 - 27 °C
1.4 Reagents: Potassium carbonate Solvents: Water ; 30 min, 22 - 27 °C; 30 min, 22 - 27 °C
1.5 Solvents: tert-Butyl methyl ether ; 2.5 h, 22 - 27 °C
- Stereoselective Lithiation and Carboxylation of Boc-Protected Bicyclopyrrolidine: Synthesis of a Key Building Block for HCV Protease Inhibitor Telaprevir, Organic Process Research & Development, 2014, 18(10), 1234-1244
Synthetic Routes 37
1.2 Reagents: Benzenesulfonic acid ; 4 h, 50 - 55 °C
1.3 Solvents: Dichloromethane ; 6 h, reflux
1.4 Reagents: Ammonia Solvents: Water ; basified
1.5 Solvents: Acetone ; 30 min, rt
- Preparation of cisatracurium besylate intermediate, China, , ,
Synthetic Routes 38
1.2R:HCl, S:H2O, acidify
- Site-Selective Electrochemical C-H Carboxylation of Arenes with CO2, Angewandte Chemie, 2023, 62(3), e202214710
Synthetic Routes 39
1.2 20 °C; 36 h, 20 °C
1.3 Solvents: Methanol ; pH 3, 20 °C
- Method for synthesizing landiolol hydrochloride, China, , ,
Oxalic acid Raw materials
- (R)-tert-butyl Butyrate Norlaudanosine
- D-Fructose
- N,N'-Carbonyldiimidazole
- 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 2,3-Dimethyl-1,3-butadiene
- Hemicellulase
- D(+)-Mannose
- D-Glucuronic Acid
- Vanillin
- Sulfate Lignin
- Cellulose
- Oxalic acid
- pentane-1,5-diol
- Vanillic acid
- (1S,3aR,6aS)-Hexahydro-cyclopentacpyrrole-1,2(1H)-dicarboxylic Acid Bis(tert-butyl) Ester
- Lignin
- D(+)-Glucose
- Veratryl alcohol
- N-Acetyl-L-(-)-leucine
- Guaiacol
- D(+)-Xylose
- D-Galacturonic acid
- 1-Butyl-3-methylimidazolium thiocyanate
- (R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Glycerol
- (3S,3aS,6aR)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid
- 3-{5-[(2r)-2-aminopropyl]-7-cyano-2,3-dihydro-1h-indol-1-yl}propy L Benzoate
- (1S)-tetralin-1-amine
- (2R,3R,4S,5S)-2,3,4,5-Tetrahydroxyhexanal
- 2-2-(2,2,2-Trifluoroethoxy)phenoxyethyl Methanesulfonate
- 2,6-Dimethoxyphenol
- Vanillyl alcohol
- D-Galactose
- 1,5-Pentanediol Diacrylate (Stabilized with Hydroquinone)
- Lignocellulose
Oxalic acid Preparation Products
- 3-Methyl-3-(1-methylethenyl)-2-oxetanone (77192-32-6)
- (1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic acid tert-butyl ester (714194-68-0)
- Lactate (50-21-5)
- D-Fructose (57-48-7)
- Silodosin Dimer 7-Cyano Benzoate (885340-14-7)
- 4-Hydroxybenzoic acid (99-96-7)
- 4-oxopentanoic acid (123-76-2)
- Benzyl alcohol (100-51-6)
- D-Gluconic acid (526-95-4)
- Benzene-1,3,5-tricarboxylic acid (554-95-0)
- 1,2,3-Benzenetricarboxylic acid (569-51-7)
- Dihydroxyacetone (96-26-4)
- Terephthalic acid (100-21-0)
- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)
- D-Glucuronic Acid (6556-12-3)
- Butanoic acid,2-hydroxy- (600-15-7)
- Maleic acid (110-16-7)
- Vanillin (121-33-5)
- Oxalic acid (144-62-7)
- 4-MorpholinecarboxaMide, N-(2-aMinoethyl)- (69630-16-6)
- 7-Descarboxamido, 7-Cyano (R)-Silodosin O-Benzoate (885340-11-4)
- 1-[(1R)-1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethanone (860-24-2)
- Vanillic acid (121-34-6)
- 5-Hydroxymethylfurfural (67-47-0)
- DL-Glyceraldehyde (56-82-6)
- Trimellic Acid (528-44-9)
- Guaiacol (90-05-1)
- Hydroxymalonic Acid (80-69-3)
- propanedioic acid (141-82-2)
- Fumaric acid (110-17-8)
- Syringaldehyde (134-96-3)
- Benzoic acid (65-85-0)
- L(+)-Tartaric acid (87-69-4)
- Pyruvaldehyde (78-98-8)
- Malic acid (6915-15-7)
- 2-hydroxyacetic acid (79-14-1)
- 2-oxoacetic acid (298-12-4)
- (R,R)-N,N'-Didemethyl Atracurium (64228-84-8)
- 2-Keto-d-gluconic Acid (669-90-9)
- GLUCONIC ACID (133-42-6)
- Apocynin (498-02-2)
- Acetosyringone (2478-38-8)
- 4-Hydroxybenzaldehyde (123-08-0)
- 1-(4-Hydroxyphenyl)ethanone (99-93-4)
- butanedioic acid (110-15-6)
- Pyruvic acid (127-17-3)
- Benzaldehyde (100-52-7)
Oxalic acid Lieferanten
Oxalic acid Verwandte Literatur
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
Weitere Informationen zu Oxalic acid
Oxalic Acid (144-62-7) in Chemical Research and Applications
Oxalic acid (CAS 144-62-7) is a dicarboxylic acid with the formula C2H2O4, widely used in chemical, biological, and pharmaceutical research. Its unique properties, such as chelating ability and reducing power, make it valuable in various applications, including metal cleaning, bleaching, and as a precursor in organic synthesis. In recent years, researchers have explored its potential in drug formulation and biomedical applications, particularly due to its role in metabolic pathways and interactions with calcium ions. Studies have also investigated its use in nanotechnology and green chemistry, aligning with the growing demand for sustainable solutions in the chemical industry.
Oxalic Acid (144-62-7) in Pharmacology and Drug Development
The pharmacological significance of oxalic acid (144-62-7) has gained attention in drug development, particularly in studying its effects on kidney stone formation and calcium metabolism. Researchers are investigating its role in chelating therapies for heavy metal detoxification, a topic of high interest in modern medicine. Additionally, its derivatives, such as oxalate salts, are being examined for their potential in anticancer therapies and antiviral agents. The compound's ability to modulate oxidative stress and inflammation has also made it a subject of study in neurodegenerative diseases, such as Alzheimer's and Parkinson's, where oxidative damage plays a critical role.
Safety and Regulatory Aspects of Oxalic Acid (144-62-7)
While oxalic acid (144-62-7) offers numerous benefits, its safety profile and regulatory status are crucial considerations. In pharmaceuticals, its dosage and toxicity thresholds are carefully monitored to prevent adverse effects, such as kidney damage. Regulatory agencies, including the FDA and EMA, have established guidelines for its use in food additives and medicinal products. Recent studies focus on optimizing its biocompatibility and minimizing risks, especially in long-term applications. This aligns with the increasing consumer demand for safe and effective chemical ingredients in healthcare products.
Oxalic Acid (144-62-7) in Biomedical and Environmental Research
Beyond pharmacology, oxalic acid (144-62-7) plays a role in environmental science and bioremediation. Its ability to degrade pollutants and bind heavy metals has made it a candidate for wastewater treatment and soil decontamination. In biomedical research, its applications extend to diagnostic assays and biomaterial synthesis, such as in the development of calcium oxalate-based materials for bone regeneration. The compound's versatility underscores its importance in addressing global challenges, from healthcare to environmental sustainability.
Future Prospects of Oxalic Acid (144-62-7) in Science and Industry
The future of oxalic acid (144-62-7) lies in its integration with emerging technologies, such as AI-driven drug discovery and precision medicine. Advances in synthetic biology may enable the production of oxalic acid through bioengineered pathways, reducing reliance on traditional chemical synthesis. Additionally, its potential in energy storage and catalysis is being explored, opening new avenues for industrial applications. As research continues, the compound's multifaceted roles will likely expand, solidifying its position as a key player in interdisciplinary science.
144-62-7 (Oxalic acid) Verwandte Produkte
- 611-73-4(Benzoylformic acid)
- 1113-38-8(Ammonium oxalate)
- 6100-20-5(Oxalic Acid Potassium Salt Dihydrate)
- 563-96-2(Glyoxylic acid monohydrate)
- 6009-70-7(Ammonium oxalate monohydrate)
- 1460-34-0(3-methyl-2-oxopentanoic acid)
- 298-12-4(2-oxoacetic acid)
- 7722-88-5(Sodium Pyrophosphate)
- 7758-29-4(Sodium Triphosphate)
- 127-95-7(Potassium hydrogen oxalate)


